2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine
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Overview
Description
2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine is a chemical compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a pyridine ring substituted with a 2-chloro group and a 3-chlorobenzylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 3-chlorobenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reaction conditions typically involve heating the mixture to 80-120°C.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Scientific Research Applications
2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chlorobenzyl)pyridin-2-amine
- 2-Chloro-N-(3-chlorobenzyl)pyridin-4-amine
- 2-Chloro-N-(3-chlorobenzyl)pyridin-5-amine
Uniqueness
2-Chloro-N-(3-chlorobenzyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both 2-chloro and 3-chlorobenzylamine groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H10Cl2N2 |
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Molecular Weight |
253.12 g/mol |
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H10Cl2N2/c13-10-4-1-3-9(7-10)8-16-11-5-2-6-15-12(11)14/h1-7,16H,8H2 |
InChI Key |
APHNMSBCCKKJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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